(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate
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Overview
Description
“(Z)-ethyl 2-((3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)-2-phenylacetate” is a chemical compound. The Trimethoxyphenyl (TMP) group in this compound serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular structure of this compound includes a 3,4,5-trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds .Scientific Research Applications
Synthesis and Characterization
- Synthetic Methodologies: Research focuses on the synthesis of various compounds with structural similarities, emphasizing the development of novel synthetic methodologies and characterization techniques. For example, the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates demonstrates a process involving the reaction of specific intermediates under catalytic conditions, providing a pathway for creating compounds with potential antimicrobial activities (Spoorthy et al., 2021).
Biological Activities
Antimicrobial Evaluation
The antimicrobial properties of synthesized compounds have been a significant focus, with studies evaluating their effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobials or antibiotics (Chakraborty & Joy, 2019).
Anti-inflammatory and Analgesic Effects
Compounds related to the chemical structure of interest have been investigated for their potential anti-inflammatory and analgesic effects, indicating possible applications in pharmaceuticals aimed at treating conditions like arthritis (Sherif & Hosny, 2014).
Chemical Properties and Interactions
- Docking Studies: The interaction of these compounds with biological targets through docking studies suggests their potential for drug design and development. Such studies help in understanding the molecular basis of their activity and optimizing their structures for better efficacy (Spoorthy et al., 2021).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O8/c1-5-34-28(30)26(18-9-7-6-8-10-18)35-19-11-12-20-21(16-19)36-22(25(20)29)13-17-14-23(31-2)27(33-4)24(15-17)32-3/h6-16,26H,5H2,1-4H3/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJPEIKHGDMJLV-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C(=C4)OC)OC)OC)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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